N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline
Description
N-[(5-Bromothiophen-2-yl)methyl]-3-methylaniline is an aromatic amine derivative featuring a brominated thiophene ring linked via a methylene group to a 3-methyl-substituted aniline.
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-3-2-4-10(7-9)14-8-11-5-6-12(13)15-11/h2-7,14H,8H2,1H3 |
InChI Key |
WMLAJKNULZTNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This is the most common and efficient method for preparing N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline. The method involves:
- Starting Materials: 5-bromothiophene-2-carbaldehyde and 3-methylaniline.
- Reaction Conditions: The aldehyde and amine are combined in a suitable solvent such as methanol or ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is added to selectively reduce the imine intermediate to the secondary amine.
- Temperature and Time: The reaction is typically carried out at room temperature for several hours (e.g., 16–20 hours).
- Workup: After completion, the reaction mixture is quenched with water, extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by flash column chromatography.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| 1 | Dissolve 3-methylaniline (1 equiv) and 5-bromothiophene-2-carbaldehyde (1.2 equiv) in methanol (0.15 M) with catalytic acetic acid | Stir at room temperature for 16 h to form imine |
| 2 | Add sodium cyanoborohydride (3 equiv) portion-wise at room temperature | Stir for additional 2.5–3 h, monitor by TLC |
| 3 | Add water, extract with ethyl acetate (×3), dry organic layer | Remove solvent under reduced pressure |
| 4 | Purify crude product by flash column chromatography | Eluent: hexane/ethyl acetate mixtures |
This method yields the target compound in moderate to good yields (typically 60–80%) and is favored for its operational simplicity and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline depends on its application:
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Selected Analogs
- Electronic Effects : Bromine in the thiophene ring (target compound) enhances electrophilic substitution reactivity compared to fluorine or methoxy substituents in analogs .
- Conjugation: The imine derivative (3b) exhibits extended conjugation via the C=N bond, influencing its nonlinear optical (NLO) properties, as shown in DFT studies .
Physicochemical Properties
Table 3: Key Physical Properties
- NMR Trends : The target compound’s ¹H-NMR would likely show signals for thiophene protons (δ 6.5–7.5), methylene linkage (δ 4.0–4.5), and 3-methylaniline protons (δ 2.3 for CH₃) .
Biological Activity
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a bromothiophene moiety linked to a methylaniline group. This structural arrangement is significant as the thiophene ring often enhances biological activity due to its electron-rich nature, which facilitates interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer activity : Many thiophene derivatives show promise as anticancer agents by inhibiting cell proliferation in cancer cell lines.
- Antibacterial properties : Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study investigating the anticancer potential of thiophene derivatives found that compounds with bromine substitutions exhibited significant antiproliferative effects against several cancer cell lines, including HeLa and A549. The IC50 values for these compounds ranged from 100 µM to 250 µM, indicating moderate potency in inhibiting cancer cell growth .
Antibacterial Activity
Another study highlighted the antibacterial effects of thiophene-containing compounds against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were as low as 62.5 µg/mL, showcasing their potential as antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Protein Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to proteins involved in cancer pathways, potentially disrupting their function .
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that thiophene derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes crucial for bacterial survival, such as DNA gyrase .
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-N-(3-thienyl)methylidene-aniline | Contains a thiophene ring | Exhibits anti-inflammatory properties |
| 5-Chloro-N-(thiophen-2-yl)methylidene-aniline | Chlorine substitution instead of bromine | Potentially different reactivity profiles |
| 3-Fluoro-N-(furan-2-yl)methylidene-aniline | Furan ring instead of thiophene | Different electronic characteristics |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of the bromine substitution in enhancing the compound's reactivity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
